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Compound of Interest

Compound Name: 4,6-Dichloro-2-methylquinazoline

Cat. No.: B1321250 Get Quote

For researchers, scientists, and drug development professionals, the quinazoline scaffold

represents a cornerstone in the design of potent kinase inhibitors. However, achieving exquisite

selectivity remains a significant challenge. This guide provides a comparative analysis of the

cross-reactivity profiles of inhibitors based on the "4,6-Dichloro-2-methylquinazoline"

structure, offering insights into their on-target potency and off-target interactions. Due to the

limited publicly available kinome-wide screening data for the specific compound "4,6-Dichloro-
2-methylquinazoline," this guide will leverage data from well-characterized, structurally related

quinazoline inhibitors—Gefitinib and Lapatinib—to provide a representative comparison of

selectivity profiles against a panel of kinases.

The data presented herein is synthesized from publicly available databases and literature,

offering a valuable resource for understanding the broader selectivity landscape of this

important class of inhibitors.

Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of Gefitinib and Lapatinib against their

primary targets and a selection of notable off-targets. This data, derived from KINOMEscan™

binding assays, provides a quantitative comparison of their potency and selectivity. Lower Kd

values and lower percentages of control indicate stronger binding affinity and inhibition,

respectively.
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Table 1: Comparative Inhibitory Activity (Kd, nM) of Gefitinib Against a Panel of Selected

Kinases

Kinase Target Gene Symbol Gefitinib Kd (nM)

Primary Targets

Epidermal Growth Factor

Receptor
EGFR 3.6

Erb-B2 Receptor Tyrosine

Kinase 2
ERBB2 2,000

Selected Off-Targets

Ribosomal Protein S6 Kinase

A1
RPS6KA1 190

Serine/Threonine-Protein

Kinase 38
STK38 260

G Protein-Coupled Receptor

Kinase 5
GRK5 4,200

Serine/Threonine-Protein

Kinase 10
STK10 >10,000

Data sourced from KINOMEscan™ assays. This table presents a selection of key targets for

illustrative comparison.[1]

Table 2: Comparative Inhibitory Activity (% of Control) of Lapatinib Against a Panel of Selected

Kinases at 10 µM
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Kinase Target Gene Symbol Lapatinib (% of Control)

Primary Targets

Epidermal Growth Factor

Receptor
EGFR 0.5

Erb-B2 Receptor Tyrosine

Kinase 2
ERBB2 1.5

Selected Off-Targets

Serine/Threonine-Protein

Kinase 10
STK10 0.5

Ribosomal Protein S6 Kinase

A1
RPS6KA1 1.0

Ephrin type-A receptor 2 EPHA2 2.5

Serine/Threonine-Protein

Kinase 38
STK38 3.5

G Protein-Coupled Receptor

Kinase 5
GRK5 10.5

Data sourced from KINOMEscan™ assays where a lower percentage of control signifies

stronger inhibition.[2]

Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors,

the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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